molecular formula C8H16ClNO2S B13795506 Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride CAS No. 915402-20-9

Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride

Cat. No.: B13795506
CAS No.: 915402-20-9
M. Wt: 225.74 g/mol
InChI Key: HEQVKOGOCUJZDM-UHFFFAOYSA-N
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Description

Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S. It is known for its unique structure, which includes a cyclobutyl group and a tetrahydrothiophene ring with a dioxo substitution. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride typically involves multiple steps. One common method includes the reaction of cyclobutylamine with a suitable thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A simpler analog without the thiophene ring.

    Tetrahydrothiophene: Lacks the cyclobutyl and amine groups.

    Sulfoxides and Sulfones: Oxidized derivatives of thiophenes.

Uniqueness

Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride is unique due to its combination of a cyclobutyl group and a dioxo-substituted thiophene ring. This structure imparts distinctive chemical properties, making it valuable for various research applications.

Properties

CAS No.

915402-20-9

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

N-cyclobutyl-1,1-dioxothiolan-3-amine;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)5-4-8(6-12)9-7-2-1-3-7;/h7-9H,1-6H2;1H

InChI Key

HEQVKOGOCUJZDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2CCS(=O)(=O)C2.Cl

Origin of Product

United States

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